3-(1,3-benzodioxol-5-yl)-2-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
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Overview
Description
This compound, also known by its systematic name 2-Propenal, 3-(1,3-benzodioxol-5-yl)- , is a fascinating molecule with a complex structure. Its chemical formula is C₁₁H₁₂O₄ , and it has a molecular weight of 208.216 g/mol . The compound features a benzodioxole ring fused to an acrylaldehyde moiety.
Preparation Methods
Synthetic Routes::
Bromo-benzodioxole Coupling: The synthesis begins with the coupling of 5-bromo-benzodioxole with an appropriate aldehyde (e.g., acrylaldehyde) using palladium catalysts and ligands.
Heteroaryl Halide Substitution: Further functionalization involves reacting the core structure with fused heteroaryl halides (e.g., thiadiazoles) under palladium-catalyzed conditions. This step introduces additional substituents and extends the conjugated system.
Base-Mediated Cyclization: The final step includes cyclization using strong bases (e.g., NaOH or KOH) to form the tetrahydroisoquinoline ring system.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for exploratory studies.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various functional groups.
Substitution: Due to its reactive double bond, it can participate in nucleophilic substitution reactions.
Cyclization: The tetrahydroisoquinoline ring system is susceptible to intramolecular cyclization.
Palladium Catalysts: Used in coupling reactions.
Strong Bases (NaOH, KOH): For cyclization.
Bromine (NBS): For halogenation.
Major Products:: The major products depend on the specific reaction conditions and substituents introduced. Variants with diverse functional groups can be obtained.
Scientific Research Applications
This compound finds applications across various scientific domains:
Medicine: Investigated for potential anticancer properties.
Chemistry: As a building block for designing novel molecules.
Biology: Studied for interactions with cellular targets.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, impacting signaling pathways.
Comparison with Similar Compounds
While no direct analogs are mentioned, its unique structure—combining benzodioxole, acrylaldehyde, and tetrahydroisoquinoline moieties—sets it apart from other compounds.
Biological Activity
The compound 3-(1,3-benzodioxol-5-yl)-2-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide (CAS Number: 1219556-57-6) is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C21H18N4O4S with a molecular weight of 422.5 g/mol. The structure incorporates key pharmacophoric elements including a tetrahydroisoquinoline backbone, a benzodioxole moiety, and a thiadiazole group. These structural features contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H18N4O4S |
Molecular Weight | 422.5 g/mol |
CAS Number | 1219556-57-6 |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in relation to its potential as an antimicrobial , anticancer , and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and oxadiazole exhibit significant antimicrobial properties. The compound's thiadiazole component is hypothesized to enhance its interaction with microbial targets. For instance, studies have shown that related thiadiazole compounds demonstrate effectiveness against Mycobacterium tuberculosis and other pathogens .
Anticancer Potential
The incorporation of the tetrahydroisoquinoline structure has been linked to anticancer activity. Compounds with similar scaffolds have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The benzodioxole moiety is known for its anti-inflammatory properties. Compounds containing this structure have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 . The specific mechanism of action for this compound remains to be fully elucidated but may involve modulation of inflammatory pathways.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that the compound may interact with specific receptors or enzymes involved in disease pathways:
- Enzyme Inhibition : The presence of the thiadiazole group may allow for competitive inhibition at active sites of target enzymes.
- Receptor Interaction : The benzodioxole moiety could facilitate binding to G-protein coupled receptors (GPCRs), which are critical in many signaling pathways related to inflammation and cancer.
Case Studies and Research Findings
Several case studies exemplify the biological activity of similar compounds:
- Antibacterial Activity : A study by Parikh et al. (2020) demonstrated that substituted oxadiazoles showed up to 96% inhibition against Mycobacterium tuberculosis at specific concentrations . This indicates a potential for similar efficacy in our compound.
- Anticancer Studies : Research on benzodioxole derivatives has shown significant cytotoxic effects against various cancer cell lines, suggesting that our compound may share these properties due to structural similarities .
- Anti-inflammatory Research : Compounds featuring the benzodioxole structure have been shown to reduce inflammation markers in vitro, supporting the hypothesis that our compound may also exhibit anti-inflammatory effects .
Properties
Molecular Formula |
C21H18N4O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H18N4O4S/c1-11-23-24-21(30-11)22-19(26)17-13-5-3-4-6-14(13)20(27)25(2)18(17)12-7-8-15-16(9-12)29-10-28-15/h3-9,17-18H,10H2,1-2H3,(H,22,24,26) |
InChI Key |
WSAMXEFVIJPCMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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